molecular formula C5H8BrF3O B1372782 1-Bromo-3-(2,2,2-trifluoroethoxy)propane CAS No. 1152515-05-3

1-Bromo-3-(2,2,2-trifluoroethoxy)propane

Cat. No.: B1372782
CAS No.: 1152515-05-3
M. Wt: 221.02 g/mol
InChI Key: SRAVJVCBIFCNAB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organobromine Chemistry

The history of organobromine chemistry dates back long before the formal identification of bromine as an element in 1826. webelements.com An early and notable example is Tyrian purple, a highly valued purple dye extracted from sea snails, which was later identified as 6,6'-dibromoindigo. wikipedia.org This natural organobromine compound highlights the long-standing human interaction with this class of molecules. webelements.com

The industrial and synthetic applications of organobromine compounds expanded significantly in the 20th century. Their utility stems from the carbon-bromine bond's reactivity, which is intermediate between that of organochlorines and organoiodines, offering a balance of stability and reactivity for many synthetic applications. wikipedia.org This has led to their widespread use as fire retardants (e.g., polybrominated diphenyl ethers), fumigants, and biocides. wikipedia.org

In nature, organobromine compounds are surprisingly prevalent, particularly in marine environments where organisms like algae, sponges, and corals produce a vast array of these molecules. wikipedia.orgnyu.eduresearchgate.net It is estimated that oceans release 1–2 million tons of bromoform (B151600) annually. wikipedia.org While only a few hundred natural organobromine compounds were known by the late 1960s, this number has since grown to over 1,600, showcasing a rich diversity of structures and biological functions, often related to chemical defense. nyu.eduresearchgate.netrsc.org

The Significance of Trifluoroethoxy Moieties in Modern Organic Synthesis and Materials Science

The incorporation of fluorine into organic molecules can dramatically alter their properties. The trifluoroethoxy group (-OCH₂CF₃), and more specifically the trifluoromethyl group (CF₃) it contains, is highly valued in medicinal chemistry and materials science for several reasons. ontosight.aimdpi.com The strong electron-withdrawing nature of the three fluorine atoms significantly influences a molecule's electronic environment. ontosight.ai

Key properties imparted by trifluoroethoxy and related fluoroalkoxy groups include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules containing trifluoromethyl groups more resistant to metabolic degradation. This is a crucial advantage in drug design, potentially increasing a drug's half-life. mdpi.comresearchgate.net

Increased Lipophilicity: Fluorinated groups can increase a molecule's solubility in lipids, which can improve its ability to cross cell membranes and enhance bioavailability. ontosight.aimdpi.comresearchgate.net

Modulation of Physicochemical Properties: The trifluoroethoxy group can fine-tune a molecule's acidity, basicity, and conformation, which can lead to improved binding affinity with biological targets. mdpi.com

In materials science, the trifluoroethoxy moiety is used to create specialized polymers with unique characteristics. For example, poly[bis(2,2,2-trifluoroethoxy)phosphazene] is a polymer that exhibits high hydrophobicity, chemical resistance, and fire resistance. acs.org These properties make it suitable for applications such as water-repellent coatings, specialty membranes, and biomedical devices. acs.org The trifluoroethoxy side groups are key to generating these desirable material properties. acs.org

Structural Framework of 1-Bromo-3-(2,2,2-trifluoroethoxy)propane within the Broader Chemical Landscape

This compound is a molecule that combines key features from both organobromine and fluoroether chemistry. Its structure consists of a three-carbon propane (B168953) backbone. At one end (position 1), there is a bromine atom, and at the other end (position 3), there is a 2,2,2-trifluoroethoxy group linked via an ether bond.

The molecule's structure can be broken down into three key components:

Propane Backbone: A simple, flexible three-carbon aliphatic chain (-CH₂CH₂CH₂-). wou.edu

Bromo- Functional Group: The bromine atom at position 1 makes the molecule an alkyl bromide. This site is an electrophilic carbon center, making it susceptible to nucleophilic substitution reactions—a common strategy in organic synthesis. wikipedia.org

Trifluoroethoxy- Functional Group: The -OCH₂CF₃ group at position 3 introduces the properties associated with fluoroethers discussed previously, such as increased stability and modified electronic characteristics.

This bifunctional nature—having both a reactive bromo group and a stabilizing trifluoroethoxy group—makes this compound a potentially versatile building block in organic synthesis. It allows for the introduction of the trifluoroethoxypropyl moiety into larger, more complex molecules. The synthesis of such a molecule would likely involve standard organic reactions like the Williamson ether synthesis, where an alcohol (2,2,2-trifluoroethanol) is reacted with a dihalogenated propane (e.g., 1,3-dibromopropane). francis-press.comlibretexts.org

Physicochemical Properties of this compound
PropertyValueSource
CAS Number1152515-05-3 biosynth.com
Molecular FormulaC₅H₈BrF₃O biosynth.com
Molecular Weight221.02 g/mol biosynth.com
SMILESC(COCC(F)(F)F)CBr biosynth.com

To place it in context, its structure can be compared to simpler related compounds like 1-bromo-3-fluoropropane. cas.org While both have a brominated propane structure, the subject compound contains a more complex trifluoroethoxy group instead of a single fluorine atom, which significantly alters its molecular weight, polarity, and potential applications. biosynth.comcas.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(2,2,2-trifluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrF3O/c6-2-1-3-10-4-5(7,8)9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAVJVCBIFCNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 1 Bromo 3 2,2,2 Trifluoroethoxy Propane

Carbon-Bromine Bond Formation: Advanced Synthetic Strategies

The introduction of the bromine atom at the terminal position of the propane (B168953) chain is a critical step in the synthesis of the target molecule. Various methods can be employed, each with its own advantages regarding regioselectivity and reaction conditions.

Regioselective and Stereoselective Hydrobromination Techniques

Hydrobromination of an unsaturated precursor, such as 3-(2,2,2-trifluoroethoxy)prop-1-ene, presents a direct route to the desired product. The regioselectivity of the addition of hydrogen bromide (HBr) is paramount.

Markovnikov vs. Anti-Markovnikov Addition: The reaction of HBr with an unsymmetrical alkene typically follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond. libretexts.orgresearchgate.net However, to obtain the terminal 1-bromo isomer, an anti-Markovnikov addition is required. This is commonly achieved through a radical mechanism, often initiated by peroxides (ROOR) or UV light. youtube.com The presence of peroxides generates a bromine radical which adds to the less substituted carbon of the alkene, leading to the formation of the more stable secondary radical intermediate, which then abstracts a hydrogen atom from HBr to yield the 1-bromo product. youtube.com

A patent describes the hydrobromination of allyl chloride in the presence of an "antimarker" activator, such as organic peroxides and oxygen, to produce 1-bromo-3-chloropropane (B140262), demonstrating the industrial application of anti-Markovnikov addition. google.com

Reaction Reagents Selectivity Key Feature
Hydrobromination of AlkeneHBrMarkovnikovBromine adds to the more substituted carbon.
Radical HydrobrominationHBr, ROOR/lightAnti-MarkovnikovBromine adds to the less substituted carbon.

Halogen Exchange Reactions for Propane Derivatives

Halogen exchange, or the Finkelstein reaction, provides another pathway to introduce the bromine atom. This method involves the substitution of another halogen, typically chlorine or iodine, or a sulfonate ester with a bromide ion.

This SN2 reaction is an equilibrium process, and its success hinges on driving the reaction towards the desired product. masterorganicchemistry.comorganicchemistrytutor.com This is often accomplished by exploiting the differential solubility of the resulting salts in the chosen solvent. For instance, reacting a chloro- or iodo-substituted propane derivative with a bromide salt like lithium bromide in a solvent such as acetone (B3395972) can be effective. chemicalbook.com The choice of the leaving group is crucial, with iodide being an excellent leaving group. libretexts.org

A study on the synthesis of 1-bromo-3-phenylpropane highlights the efficiency of using lithium bromide in refluxing acetone for converting a sulfonate ester into the corresponding bromide. chemicalbook.com The rates of these reactions are influenced by the cation of the bromide salt and the structure of the substrate. chemicalbook.com

Reactant Type Reagents Typical Solvent Driving Force
Alkyl Chloride/IodideNaBr, KBr, LiBrAcetone, DMFPrecipitation of NaCl/NaI
Alkyl Sulfonate (e.g., Tosylate, Mesylate)LiBrAcetoneGood leaving group ability

Radical-Mediated Bromination and its Mechanistic Control

Direct bromination of a saturated propane chain can be achieved through a radical-mediated process. However, controlling the regioselectivity of this reaction is a significant challenge. Radical bromination of alkanes generally favors the substitution of hydrogen atoms on the most substituted carbon due to the higher stability of the resulting radical intermediate (tertiary > secondary > primary). youtube.comyoutube.com

To achieve terminal bromination on a propane chain, specialized reagents and conditions are necessary. While direct radical bromination of 3-(2,2,2-trifluoroethoxy)propane would likely yield a mixture of products with the 2-bromo isomer being significant, alternative strategies can be envisioned. For instance, recent research has shown that trihaloboranes, like boron tribromide (BBr3), can act as radical donors for halogenation reactions, offering novel selectivity. rsc.orgresearchgate.net

Ether Linkage Formation: Construction of the 2,2,2-trifluoroethoxy Group

The formation of the ether bond is the second key transformation in the synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)propane.

Williamson Ether Synthesis and its Optimized Variants

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.orglibretexts.orgkhanacademy.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. masterorganicchemistry.com For the synthesis of the target compound, two main retrosynthetic pathways are possible:

Route A: Reaction of 2,2,2-trifluoroethoxide with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane or 1,3-dibromopropane).

Route B: Reaction of 3-bromopropan-1-oxide with a 2,2,2-trifluoroethyl halide or sulfonate.

Given the SN2 nature of the reaction, it is most efficient with primary alkyl halides to minimize competing elimination reactions. libretexts.org Therefore, Route A, using a primary dihalopropane, is generally preferred. The alkoxide is typically generated in situ by treating the corresponding alcohol (2,2,2-trifluoroethanol) with a strong base such as sodium hydride (NaH). libretexts.org

Reactant 1 Reactant 2 Base Key Considerations
2,2,2-Trifluoroethanol (B45653)1-Bromo-3-chloropropaneNaHFormation of sodium 2,2,2-trifluoroethoxide.
3-Bromopropan-1-ol2,2,2-Trifluoroethyl tosylateNaHFormation of sodium 3-bromopropoxide.

Nucleophilic Ring-Opening of Epoxides with Trifluoroethanol Derivatives

An alternative and often highly regioselective method for forming the ether linkage is the nucleophilic ring-opening of an epoxide. nih.gov This approach can be particularly useful for introducing the 2,2,2-trifluoroethoxy group.

The reaction of an epoxide, such as epibromohydrin (B142927) (1-bromo-2,3-epoxypropane), with 2,2,2-trifluoroethanol or its corresponding alkoxide can lead to the formation of the desired product. The ring-opening of epoxides can be catalyzed by either acids or bases. researchgate.net

Base-catalyzed ring-opening: The trifluoroethoxide anion, a strong nucleophile, would attack one of the epoxide carbons. In the case of epibromohydrin, the attack would preferentially occur at the less sterically hindered terminal carbon, leading to the formation of 1-bromo-3-(2,2,2-trifluoroethoxy)propan-2-ol. A subsequent deoxygenation step would be required to obtain the final product.

Acid-catalyzed ring-opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack by the neutral 2,2,2-trifluoroethanol.

The regioselectivity of the ring-opening is a critical factor and can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Epoxide Nucleophile Catalyst Potential Intermediate
Epibromohydrin2,2,2-TrifluoroethanolAcid (e.g., Bi(OTf)₃)1-Bromo-3-(2,2,2-trifluoroethoxy)propan-2-ol
EpibromohydrinSodium 2,2,2-trifluoroethoxideN/A (Base-mediated)1-Bromo-3-(2,2,2-trifluoroethoxy)propan-2-ol

Novel Trifluoroethylation Agents and Catalytic Systems

The introduction of the 2,2,2-trifluoroethoxy group is a critical step in the synthesis. While classical Williamson ether synthesis using sodium 2,2,2-trifluoroethoxide is a viable method, recent advancements in organic chemistry have led to the development of novel reagents and catalytic systems that offer milder conditions and broader substrate compatibility.

One innovative approach involves the copper-catalyzed O-trifluoroethylation of alcohols. bohrium.com A protocol utilizing a copper(I) trifluoromethanesulfonate (B1224126) toluene (B28343) complex (CuOTf(Tol)1/2) has been developed for the reaction of alcohols with 2,2,2-trifluorodiazoethane. bohrium.comresearchgate.net This method proceeds under mild conditions and demonstrates high reactivity with a diverse range of alcohols, presenting a modern alternative for the trifluoroethoxylation of a suitable 3-bromopropanol precursor. bohrium.com

Other advanced strategies focus on the direct C-H trifluoroethoxylation of hydrocarbons, although these are more commonly applied to aromatic systems. nih.govacs.org For aliphatic compounds, methods involving hypervalent iodine reagents or photocatalytic systems are emerging. These cutting-edge techniques aim to generate trifluoroethoxyl radicals that can functionalize C-H bonds, potentially offering more direct synthetic routes in the future. researchgate.netresearchgate.netnih.gov

Table 1: Comparison of Traditional vs. Novel Trifluoroethylation Methods
MethodTrifluoroethyl SourceTypical Catalyst/ReagentKey AdvantagesPotential Challenges
Williamson Ether Synthesis2,2,2-TrifluoroethanolStrong base (e.g., NaH)Cost-effective, well-establishedRequires strong base, potential for elimination side reactions
Copper-Catalyzed O-Trifluoroethylation2,2,2-TrifluorodiazoethaneCuOTf(Tol)1/2Mild reaction conditions, high reactivity bohrium.comRequires synthesis of diazo reagent

Multi-Step Synthesis Design and Retrosynthetic Analysis

A logical synthesis plan for a multi-functionalized molecule like this compound begins with retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com

The two key functional groups, the ether and the alkyl bromide, suggest two primary disconnection points: the C-O ether bond and the C-Br bond.

Disconnection of the C-O Bond (Route A): This is the most common retrosynthetic step for ethers. It breaks the target molecule into a 3-bromopropanol synthon and a trifluoroethoxy anion synthon. The corresponding chemical equivalents are 3-bromo-1-propanol (B121458) and 2,2,2-trifluoroethanol (which would be deprotonated to form the nucleophile).

Disconnection of the C-Br Bond (Route B): This pathway leads to a 3-(2,2,2-trifluoroethoxy)propanol synthon and a bromide ion. This suggests a precursor alcohol, 3-(2,2,2-trifluoroethoxy)propan-1-ol (B1442916), which would be converted to the final product via a bromination reaction. This precursor alcohol can be further disconnected at its ether bond, leading back to 1,3-propanediol (B51772) and a trifluoroethyl source.

These two primary disconnections form the basis for designing a practical multi-step synthesis.

Selection and Derivatization of Propane Backbones

1,3-Dibromopropane (B121459): This symmetric and readily available starting material is highly suitable for Route A. It can react with one equivalent of sodium 2,2,2-trifluoroethoxide in a nucleophilic substitution reaction. orgsyn.org The main challenge is controlling the reaction to favor monosubstitution over the formation of the disubstituted diether byproduct. This can often be achieved by using a molar excess of the dibromopropane.

3-Bromo-1-propanol: This heterobifunctional precursor is also ideal for Route A. The alcohol group can be deprotonated with a base like sodium hydride, and the resulting alkoxide can then react with a trifluoroethylating agent. Alternatively, and more commonly, the trifluoroethoxy group is introduced via Williamson synthesis by reacting 3-bromo-1-propanol with pre-formed sodium 2,2,2-trifluoroethoxide.

1,3-Propanediol: Using this starting material aligns with Route B. The first step would involve a selective mono-trifluoroethoxylation to yield 3-(2,2,2-trifluoroethoxy)propan-1-ol. This selective functionalization can be challenging. The remaining primary alcohol would then be converted into the bromide.

Allyl Precursors: Starting with allyl chloride or allyl alcohol offers another pathway. For instance, allyl alcohol could be converted to allyl 2,2,2-trifluoroethyl ether, followed by an anti-Markovnikov hydrobromination of the double bond to install the terminal bromine. google.com

Integration of Bromination and Trifluoroethoxy Introduction Steps

The sequence in which the bromo and trifluoroethoxy groups are introduced is a key strategic decision.

Sequence 1: Etherification followed by Bromination This strategy, corresponding to Route B, typically starts with 1,3-propanediol. The synthesis proceeds by first forming the ether linkage to produce 3-(2,2,2-trifluoroethoxy)propan-1-ol. The terminal hydroxyl group is then substituted with bromine. Standard brominating agents for converting primary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). researchgate.net This sequence avoids exposing a bromo-functionalized intermediate to a strong base, but requires careful control of the initial mono-etherification of the diol.

Sequence 2: Bromination followed by Etherification This approach (Route A) is often more direct. It starts with a molecule that already contains the bromine, such as 1,3-dibromopropane or 3-bromo-1-propanol. The subsequent etherification is typically accomplished via the Williamson ether synthesis, where sodium 2,2,2-trifluoroethoxide acts as the nucleophile to displace a bromide. orgsyn.org This is a robust and widely used method for forming ethers. When starting with 1,3-dibromopropane, the primary challenge is achieving mono-alkylation, as the product, this compound, is also an alkyl halide that can potentially react further.

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires addressing challenges related to safety, efficiency, cost, and environmental impact. researchgate.netenamine.net Process intensification offers a framework for developing safer, more efficient, and sustainable chemical processes. nih.govsphinxsai.com

Key strategies for the scale-up of this synthesis include:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow (or microreactor) systems can significantly improve heat and mass transfer. sphinxsai.com This is particularly important for managing the exothermicity of reactions like etherification with sodium hydride or certain bromination steps, thus enhancing process safety and control.

Catalyst Optimization: For the Williamson ether synthesis step, using a phase-transfer catalyst (PTC) can be advantageous over using strong, hazardous bases like sodium hydride. A PTC allows the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent), which is often safer and easier to handle on a large scale.

Solvent and Reagent Selection: Minimizing the use of hazardous solvents and reagents is crucial. On a large scale, replacing solvents like THF or DMF with greener alternatives is often a priority.

Downstream Processing: Simplifying purification is key to reducing costs and waste. Using heterogeneous catalysts or reagents that can be easily filtered off can streamline the workup process compared to quenching and extracting homogeneous reagents. mdpi.comresearchgate.net Reactive distillation, where the reaction and separation of products occur in the same unit, could also be explored, although it is more common for equilibrium-limited reactions. nih.govgoogle.com

Table 2: Process Intensification Strategies for Synthesis
Conventional Approach (Batch)Intensified Approach (Continuous/Optimized)Primary Benefit
Large stirred-tank reactorContinuous flow or microreactorImproved safety, better temperature control, higher throughput sphinxsai.com
Stoichiometric strong base (e.g., NaH)Phase-transfer catalysis (PTC) with aqueous baseEnhanced safety, reduced cost, simpler handling
Aqueous workup and extractionUse of heterogeneous catalysts; integrated separation (e.g., membrane technology) nih.govresearchgate.netSimplified purification, reduced solvent waste, catalyst recyclability

Reaction Mechanisms and Reactivity Studies of 1 Bromo 3 2,2,2 Trifluoroethoxy Propane

Elimination Reactions (E1, E2, E1cb) and Olefin Formation

Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene (olefin). libretexts.org This involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon (a β-hydrogen). askthenerd.com

E2 Pathway : The bimolecular elimination (E2) mechanism is the most probable elimination pathway for 1-Bromo-3-(2,2,2-trifluoroethoxy)propane. askthenerd.com Like the Sₙ2 reaction, it is a single-step, concerted process. However, in an E2 reaction, the reagent acts as a base rather than a nucleophile, abstracting a β-hydrogen. libretexts.org This initiates a cascade of electron movement that forms a carbon-carbon double bond and expels the bromide ion. youtube.com The reaction rate is second-order, depending on both the alkyl halide and the base concentration. askthenerd.com E2 reactions are favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), high temperatures, and the use of a non-polar solvent like ethanol. libretexts.orgchemguide.co.uk

E1 and E1cb Pathways : The unimolecular elimination (E1) pathway is unlikely because it proceeds through the same unstable primary carbocation intermediate as the Sₙ1 reaction. The E1cb (Elimination Unimolecular Conjugate Base) mechanism is also not relevant as it requires an acidic proton and a poorly stabilized carbanion, which are not characteristic of this molecule.

The competition between Sₙ2 and E2 is primarily governed by the nature of the nucleophile/base and the reaction conditions. chemguide.co.uk Strong, non-bulky bases/nucleophiles (e.g., NaOH, KCN) tend to favor substitution, while strong, bulky bases (e.g., KOC(CH₃)₃) favor elimination. libretexts.org

Radical Reactivity and Homolytic Cleavage of the Carbon-Bromine Bond

The C-Br bond in this compound can undergo homolytic cleavage when subjected to heat or UV light. This process breaks the bond symmetrically, with each atom retaining one of the bonding electrons, generating a primary alkyl radical and a bromine radical. thermofisher.com

CF₃CH₂OCH₂CH₂CH₂-Br → [heat/UV] → CF₃CH₂OCH₂CH₂CH₂• + Br•

These highly reactive radical intermediates can participate in various radical chain reactions, such as additions to alkenes or hydrogen abstraction. conicet.gov.ar The generation of fluoroalkyl radicals is a significant area of research, as these species are valuable intermediates in the synthesis of complex fluorinated molecules. acs.org Palladium-catalyzed reactions, for instance, can proceed through a radical-mediated pathway involving single-electron transfer (SET) with a fluoroalkyl halide to generate a fluoroalkyl radical. acs.org

Electrophilic Aromatic Substitution with Derivatives of this compound

This compound itself cannot undergo electrophilic aromatic substitution, as it is an aliphatic, non-aromatic compound. However, it can be converted into a derivative that can participate in such reactions.

A common strategy is the formation of a Grignard reagent by reacting the bromoalkane with magnesium metal.

CF₃CH₂OCH₂CH₂CH₂-Br + Mg → CF₃CH₂OCH₂CH₂CH₂-MgBr

This organometallic derivative, 3-(2,2,2-trifluoroethoxy)propylmagnesium bromide, contains a highly nucleophilic carbon atom. It can then be used in a Friedel-Crafts-type alkylation reaction to attach the 3-(2,2,2-trifluoroethoxy)propyl group to an aromatic ring. This typically involves reacting the Grignard reagent with an aryl halide in the presence of a suitable catalyst.

Functional Group Interconversions and Transformation Pathways

The primary alkyl bromide group is a versatile functional handle for numerous transformations, typically proceeding through an Sₙ2 mechanism. solubilityofthings.comsolubilityofthings.com This allows for the conversion of this compound into a wide range of other compound classes. researchgate.netyoutube.com

ReagentProduct Functional GroupProduct NameReaction Type
NaOH (aq)Alcohol3-(2,2,2-Trifluoroethoxy)propan-1-ol (B1442916)Sₙ2
NaCNNitrile4-(2,2,2-Trifluoroethoxy)butanenitrileSₙ2
NaOCH₃Ether1-Methoxy-3-(2,2,2-trifluoroethoxy)propaneSₙ2
NH₃ (excess)Primary Amine3-(2,2,2-Trifluoroethoxy)propan-1-amineSₙ2
NaN₃Azide1-Azido-3-(2,2,2-trifluoroethoxy)propaneSₙ2
NaI in Acetone (B3395972)Alkyl Iodide1-Iodo-3-(2,2,2-trifluoroethoxy)propaneSₙ2 (Finkelstein Reaction)

Applications and Derivatization in Advanced Chemical Synthesis

Role as a Building Block in Pharmaceutical Chemistry

The introduction of the 2,2,2-trifluoroethoxy group into drug candidates is a widely employed strategy to enhance their pharmacological profiles. This moiety can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, ultimately leading to improved efficacy and pharmacokinetics. enamine.netacs.orgresearchgate.net 1-Bromo-3-(2,2,2-trifluoroethoxy)propane serves as a key reagent for introducing this beneficial group.

Precursors for Drug Active Pharmaceutical Ingredients (APIs)

This compound is utilized as a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). The bromine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the facile attachment of the trifluoroethoxypropyl chain to a core molecular scaffold. This approach is particularly valuable in modifying existing drug molecules to improve their properties. For instance, the ether linkage is generally stable under physiological conditions, and the trifluoroethyl group can block metabolic oxidation at that position, a common pathway for drug degradation. nih.gov

While specific examples directly citing this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, the analogous compound, 1-bromo-3-chloropropane (B140262), is a well-established building block in the synthesis of various pharmaceuticals. nih.gov This suggests the potential for this compound to be used in similar synthetic strategies where the incorporation of a trifluoroethoxy group is desired.

Design and Synthesis of Pharmaceutically Relevant Scaffolds

Beyond its role as a simple alkylating agent, this compound is instrumental in the design and synthesis of novel, pharmaceutically relevant scaffolds. The trifluoroethoxypropyl side chain can influence the conformational preferences of a molecule, which can be critical for its binding affinity to a biological target. researchgate.net The lipophilic nature of the trifluoroethoxy group can also enhance a molecule's ability to cross cellular membranes, a key factor in drug bioavailability. researchgate.net

The development of new chemical entities often involves the creation of libraries of related compounds for screening. The reactivity of the bromo-group in this compound makes it an ideal component in combinatorial chemistry and diversity-oriented synthesis, enabling the rapid generation of a wide range of trifluoroethoxylated molecules for biological evaluation. nih.gov

Utility in Agrochemical and Specialty Chemical Production

The beneficial properties of the trifluoroethoxy group extend to the agrochemical sector, where it can enhance the efficacy, selectivity, and environmental profile of pesticides and herbicides. enamine.netrhhz.net The incorporation of this moiety can lead to compounds with improved penetration into target organisms and increased resistance to metabolic degradation, resulting in a longer-lasting effect. nih.gov

This compound serves as a valuable intermediate for introducing the trifluoroethoxypropyl side chain into a variety of agrochemical scaffolds. A significant portion of modern agrochemicals contain at least one fluorine atom, highlighting the importance of fluorinated building blocks in this industry. enamine.net The synthesis of novel sulfonylurea-based herbicides, for instance, has involved the incorporation of ortho-fluoroalkoxy substitutions at the phenyl ring to develop new options for controlling unwanted grasses in crops. nih.gov

Development of Novel Materials and Polymers incorporating Fluoroether Moieties

The unique properties imparted by fluorine have led to the development of a wide range of high-performance materials and polymers. acs.orgnih.govwikipedia.org The incorporation of fluoroether moieties, such as the 2,2,2-trifluoroethoxy group, can significantly enhance the thermal stability, chemical resistance, and surface properties of polymers. nih.govmdpi.com

This compound can be used as a monomer or a modifying agent in the synthesis of such advanced materials. For example, polymers containing trifluoroethoxy groups have been investigated for applications in electronics and as dielectric materials due to their unique electrical properties. nih.gov The low surface energy associated with fluorinated chains can be exploited to create materials with hydrophobic and oleophobic properties, suitable for coatings and specialized textiles. nih.gov

An example of a polymer containing this moiety is poly[bis(2,2,2-trifluoroethoxy)phosphazene], which has been surface functionalized to tune its properties while maintaining the advantageous characteristics of the bulk material. nih.gov

Synthesis of Structural Analogues and Hybrid Molecules

The reactivity of this compound also allows for its use in the synthesis of a diverse range of structural analogues and hybrid molecules, where the trifluoroethoxypropyl unit is combined with other functional groups to create novel chemical entities with unique properties.

Brominated Propane (B168953) Derivatives with Varied Alkoxy Substituents

Starting from this compound, it is possible to synthesize a variety of other brominated propane derivatives with different alkoxy substituents. While direct substitution of the trifluoroethoxy group is challenging due to the stability of the ether bond, the bromo-functionality can be transformed into other groups, which can then direct further modifications.

Trifluoroethoxy Compounds with Alternative Halogenation Patterns

While this compound is a versatile reagent, the synthesis and application of its analogs with different halogen atoms (chlorine and iodine) expand the synthetic chemist's toolkit. The choice of halogen influences the reactivity of the carbon-halogen bond and can be strategically selected to achieve specific chemical transformations. The general trend in reactivity for nucleophilic substitution reactions is I > Br > Cl > F, stemming from the bond strength of the carbon-halogen bond.

The synthesis of these alternatively halogenated compounds can be approached through several established methods in organic chemistry.

Synthesis of 1-Chloro-3-(2,2,2-trifluoroethoxy)propane (B3362816)

The chloro-analog can be synthesized via a nucleophilic substitution reaction, for example, by treating 1,3-dichloropropane (B93676) with 2,2,2-trifluoroethanol (B45653) in the presence of a base. Alternatively, a Finkelstein-type reaction could be employed where the corresponding bromo- or iodo-compound is treated with a chloride salt. Another viable route involves the chlorination of 3-(2,2,2-trifluoroethoxy)propan-1-ol (B1442916) using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Synthesis of 1-Iodo-3-(2,2,2-trifluoroethoxy)propane

The iodo-derivative, being the most reactive of the three, is a valuable intermediate for reactions that may be sluggish with the bromo or chloro analogs. A common and effective method for its preparation is the Finkelstein reaction, where 1-bromo- or 1-chloro-3-(2,2,2-trifluoroethoxy)propane is treated with an iodide salt, such as sodium iodide, in a suitable solvent like acetone (B3395972). This reaction is driven to completion by the precipitation of the less soluble sodium bromide or chloride. Direct iodination of 3-(2,2,2-trifluoroethoxy)propan-1-ol using reagents like phosphorus triiodide is also a feasible synthetic strategy.

Comparative Reactivity and Applications

The differing reactivity of the carbon-halogen bond in these analogs dictates their specific applications in synthesis.

1-Chloro-3-(2,2,2-trifluoroethoxy)propane : Due to the stronger C-Cl bond, this compound is less reactive than its bromo and iodo counterparts. This can be advantageous in multi-step syntheses where selective reaction at another site in the molecule is desired without affecting the chloro-trifluoroethoxypropyl moiety. It is a suitable substrate for reactions with strong nucleophiles or under more forcing reaction conditions.

This compound : This compound offers a good balance of reactivity and stability, making it a widely used building block. It readily undergoes nucleophilic substitution reactions with a broad range of nucleophiles, including amines, thiols, and carbanions, to introduce the 3-(2,2,2-trifluoroethoxy)propyl group.

1-Iodo-3-(2,2,2-trifluoroethoxy)propane : The high reactivity of the C-I bond makes this analog ideal for challenging nucleophilic substitutions that may not proceed efficiently with the other two analogs. It is particularly useful in the formation of carbon-carbon bonds via coupling reactions, such as in the preparation of Grignard reagents or in organocuprate chemistry.

The following interactive table summarizes the key characteristics and potential applications of these trifluoroethoxy propane derivatives with varying halogenation patterns.

Compound NameChemical StructureRelative ReactivityPrimary Synthetic Applications
1-Chloro-3-(2,2,2-trifluoroethoxy)propaneClCH₂CH₂CH₂OCH₂CF₃LowIntroduction of the trifluoroethoxypropyl group with strong nucleophiles; applications in multi-step synthesis requiring a less labile leaving group.
This compoundBrCH₂CH₂CH₂OCH₂CF₃MediumGeneral purpose building block for nucleophilic substitution reactions with a wide range of nucleophiles.
1-Iodo-3-(2,2,2-trifluoroethoxy)propaneICH₂CH₂CH₂OCH₂CF₃HighFacile nucleophilic substitutions, formation of organometallic reagents (e.g., Grignard), and use in coupling reactions.

Theoretical and Computational Investigations on 1 Bromo 3 2,2,2 Trifluoroethoxy Propane

Molecular Dynamics Simulations for Solvent and Conformational Effects

Future computational studies may address this knowledge gap, at which point a detailed and accurate article could be composed.

Structure-Reactivity and Structure-Property Relationship Studies

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific theoretical and computational studies focused solely on 1-bromo-3-(2,2,2-trifluoroethoxy)propane. As a result, detailed research findings, quantitative structure-activity relationship (QSAR) models, and specific data tables detailing the structure-reactivity and structure-property relationships for this particular compound are not available in published literature.

While general principles of physical organic chemistry can provide qualitative predictions, the strict focus of this article on this compound prevents the inclusion of data from related but distinct molecules. Computational studies on other halogenated ethers and bromoalkanes exist, but extrapolating their results to the target molecule without specific calculations would be speculative and fall outside the required scope of this article.

The reactivity of this compound is expected to be influenced by several key structural features:

The Carbon-Bromine (C-Br) Bond: This is the most likely site for nucleophilic substitution and elimination reactions. The C-Br bond is weaker than a C-H or C-C bond, making the bromine atom a good leaving group. The electronegativity of the bromine atom also polarizes the carbon atom it is attached to, making it susceptible to nucleophilic attack.

The Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect can influence the reactivity of the rest of the molecule, for instance, by affecting the acidity of nearby C-H bonds.

Quantitative relationships, such as the correlation of molecular descriptors (e.g., bond lengths, partial charges, molecular orbital energies) with specific properties (e.g., reaction rates, boiling point, solubility), would require dedicated computational studies like Density Functional Theory (DFT) calculations or Quantitative Structure-Property Relationship (QSPR) modeling for this compound. In the absence of such studies, no data tables or detailed research findings can be presented.

Further experimental and computational research is necessary to elucidate the specific structure-reactivity and structure-property relationships of this compound.

Advanced Analytical Characterization Techniques in Chemical Research

High-Resolution Spectroscopic Methods for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. These methods probe the interactions of electromagnetic radiation with the nuclei and electrons within the molecule, providing a detailed fingerprint of its chemical environment.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Bromo-3-(2,2,2-trifluoroethoxy)propane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for its complete characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms. The protons closest to the bromine atom are expected to be the most deshielded and appear at the highest chemical shift, while those adjacent to the ether oxygen and the trifluoromethyl group will also experience significant downfield shifts. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom bonded to the bromine will be significantly downfield, as will the carbons of the ethoxy group, influenced by the oxygen and fluorine atoms. The trifluoromethyl carbon will exhibit a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift and coupling to the adjacent methylene (B1212753) protons (²JHF) would provide definitive evidence for the presence and electronic environment of the CF₃ group.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H (CH₂ Br)3.5 - 3.7TripletJHH ≈ 6-7
¹H (CH₂ CH₂Br)2.1 - 2.3QuintetJHH ≈ 6-7
¹H (OCH₂ CH₂)3.8 - 4.0TripletJHH ≈ 6-7
¹H (OCH₂ CF₃)4.0 - 4.2Quartet³JHF ≈ 8-10
¹³C (C H₂Br)30 - 35--
¹³C (C H₂CH₂Br)33 - 38--
¹³C (OC H₂CH₂)65 - 70--
¹³C (OC H₂CF₃)68 - 73Quartet²JCF ≈ 30-40
¹³C (C F₃)123 - 128Quartet¹JCF ≈ 270-280
¹⁹F (-CF₃ )-70 to -80Triplet³JHF ≈ 8-10

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of confidence. For this compound (C₅H₈BrF₃O), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of almost equal intensity separated by two m/z units for the molecular ion and any bromine-containing fragments.

Interactive Data Table: HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[C₅H₈⁷⁹BrF₃O]⁺220.9765
[C₅H₈⁸¹BrF₃O]⁺222.9745

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, characteristic vibrational modes are expected for the C-H, C-O, C-Br, and C-F bonds. The C-H stretching vibrations of the alkane backbone will appear in the region of 2850-3000 cm⁻¹. The C-O-C ether linkage will show a strong absorption band around 1100-1200 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region, typically between 500-650 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are typically very strong and appear in the region of 1000-1400 cm⁻¹.

Interactive Data Table: Expected Vibrational Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Technique
C-H stretch (alkane)2850 - 3000IR, Raman
C-O-C stretch (ether)1100 - 1200IR
C-F stretch (CF₃)1000 - 1400IR, Raman
C-Br stretch500 - 650IR, Raman

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of individual compounds. The choice of chromatographic method depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides mass information for identification. This compound is expected to be sufficiently volatile for GC-MS analysis. The retention time in the GC would be characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program). The mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation and library matching.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, particularly those that are not volatile or are thermally labile. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound can be determined by the area percentage of the main peak relative to any impurity peaks.

Interactive Data Table: Typical HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (Reversed-Phase)
Mobile Phase Gradient of Water and Acetonitrile or Methanol
Detector UV (at a wavelength where the compound absorbs) or Mass Spectrometry
Flow Rate 0.5 - 1.5 mL/min
Column Temperature Ambient to 40 °C

X-ray Crystallography for Solid-State Structural Elucidation (if applicable)

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's steric and electronic properties and its potential interactions in a solid-state medium.

A thorough search of scientific literature and crystallographic databases reveals that, to date, no publicly available X-ray crystal structure for this compound has been reported. Consequently, detailed experimental data on its solid-state conformation, such as unit cell parameters, space group, and specific intermolecular interactions in the crystalline form, are not available.

The absence of a crystal structure for this compound could be due to several factors. The substance may exist as a liquid or oil at ambient temperatures, making crystallization challenging. Even if it is a solid, obtaining single crystals of sufficient quality for X-ray diffraction can be a complex process, often requiring extensive screening of crystallization conditions.

While experimental data for the target compound is unavailable, the principles of X-ray crystallography are well-established for similar halogenated and ether-containing organic molecules. Should a crystalline sample of this compound be successfully prepared and analyzed, the resulting data would be presented in a crystallographic information file (CIF). This file would contain a wealth of structural information, which is typically summarized in data tables.

For illustrative purposes, a hypothetical data table of crystallographic parameters is presented below. This table outlines the type of data that would be obtained from a successful X-ray crystallographic analysis.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₅H₈BrF₃O
Formula Weight 221.02
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.3
c (Å) 9.1
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 915.7
Z 4
Calculated Density (g/cm³) 1.602
Absorption Coefficient (mm⁻¹) 4.56
F(000) 432

Note: The data in this table is hypothetical and serves only to illustrate the parameters determined by X-ray crystallography. It does not represent actual experimental data for this compound.

Table of Compounds Mentioned

Compound Name

Environmental Research Aspects and Degradation Studies

Atmospheric Degradation Mechanisms

The degradation of 1-Bromo-3-(2,2,2-trifluoroethoxy)propane in the atmosphere is expected to be initiated primarily by reaction with hydroxyl (OH) radicals during the day and potentially with chlorine (Cl) atoms in marine or polluted environments. The reaction mechanism is anticipated to proceed via hydrogen atom abstraction from the propane (B168953) backbone.

Reaction with OH Radicals: The rate of reaction with OH radicals is a key determinant of the atmospheric lifetime of the compound. While specific experimental data for this compound is not readily available, the reaction kinetics can be estimated by comparison with structurally similar compounds. The presence of the ether oxygen and the electron-withdrawing trifluoroethoxy group will influence the reactivity of the C-H bonds. For analogous bromoalkanes like 1-bromopropane, the atmospheric half-life with respect to reaction with OH radicals is estimated to be around 14 days. cdc.gov The reaction is expected to produce a carbon-centered radical, which will then rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of the peroxy radical will lead to the formation of various oxygenated products.

Reaction with Cl Atoms: In environments with significant concentrations of chlorine atoms, such as coastal areas or regions with industrial pollution, reaction with Cl can also be a notable degradation pathway. Chlorine atoms are generally more reactive than OH radicals towards alkanes.

Table 7.1: Estimated Atmospheric Reaction Rate Constants for Compounds Structurally Related to this compound

ReactantRadicalRate Constant (cm³/molecule·s) at 298 KAtmospheric Lifetime
1-BromopropaneOH~1.1 x 10⁻¹²~14 days
MethoxypropaneOH~5.5 x 10⁻¹²~3 days
1,1,1-Trifluoroethane (HFC-143a)OH1.6 x 10⁻¹⁵~52 years

Note: Data is for analogous compounds and serves as an estimation. The actual reaction rates for this compound may vary.

The presence of a carbon-bromine (C-Br) bond in this compound suggests a potential for direct photolysis by solar radiation. The C-Br bond is weaker than C-H, C-C, and C-F bonds and can be cleaved by ultraviolet (UV) radiation, particularly in the stratosphere. This process, known as photolytic degradation, would release a bromine atom.

The degradation pathway would likely involve: R-Br + hν → R• + Br•

The released bromine atom can then participate in catalytic cycles that deplete stratospheric ozone. However, the significance of this pathway depends on the compound's atmospheric lifetime and its ability to reach the stratosphere. For many bromoalkanes, tropospheric degradation by OH radicals is the dominant loss process, limiting their ozone depletion potential.

Environmental Fate and Transport Modeling

Environmental fate and transport models are computational tools used to predict the distribution and concentration of chemicals in various environmental compartments such as air, water, soil, and biota. These models utilize the physicochemical properties of a compound, along with environmental parameters, to simulate processes like advection, dispersion, partitioning, and degradation.

For this compound, key input parameters for such models would include:

Vapor pressure

Water solubility

Octanol-water partition coefficient (Kow)

Henry's Law constant

Atmospheric degradation rate constants (with OH, Cl)

Photolysis rate

While a specific model for this compound is not publicly available, tools like the US EPA's EPI Suite™ can be used to estimate these properties based on the chemical structure. The modeling would likely predict that due to its expected volatility, the compound would primarily reside in the atmosphere upon release. Its transport would be governed by atmospheric circulation patterns, and its persistence would be determined by the degradation mechanisms outlined above.

Strategies for Minimizing Environmental Impact in Synthesis and Application

The principles of green chemistry provide a framework for minimizing the environmental impact of chemical products and processes. carlroth.com These principles can be applied to the synthesis and application of this compound.

Waste Prevention: Designing synthetic routes that minimize the generation of waste products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. rsc.org

Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment. rsc.org

Designing Safer Chemicals: Designing chemical products to be fully effective yet have little or no toxicity.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances like solvents, or opting for greener alternatives. carlroth.com

Design for Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure to reduce energy requirements.

Use of Renewable Feedstocks: Utilizing renewable rather than depleting raw materials.

Reduce Derivatives: Minimizing or avoiding the use of temporary modifications and protecting groups to reduce reagents and waste.

Catalysis: Using catalytic reagents in preference to stoichiometric reagents to enhance selectivity and reduce waste.

Design for Degradation: Designing chemical products that can break down into innocuous degradation products at the end of their function.

Real-time Analysis for Pollution Prevention: Employing in-process monitoring to prevent the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

For the synthesis of this compound, this could involve exploring catalytic bromination methods, using environmentally benign solvents, and optimizing reaction conditions to maximize yield and minimize energy consumption.

Comparative Environmental Impact with Related Halogenated Compounds

The environmental impact of halogenated compounds is often assessed using metrics such as the Ozone Depletion Potential (ODP) and the Global Warming Potential (GWP). swep.fr

Ozone Depletion Potential (ODP): This is a relative measure of the potential of a substance to cause ozone depletion. It is calculated relative to CFC-11, which has an ODP of 1.0. swep.fr The presence of bromine in this compound suggests it could have a non-zero ODP. However, if its atmospheric lifetime is short due to rapid tropospheric degradation, the amount of bromine reaching the stratosphere would be limited, resulting in a low ODP.

Global Warming Potential (GWP): This is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO₂), which has a GWP of 1.0. swep.fr The trifluoroethoxy group contains strong carbon-fluorine bonds that can absorb infrared radiation in the atmospheric window, suggesting a potential for a significant GWP. However, a short atmospheric lifetime would mitigate this potential.

Table 7.2: Comparative Environmental Impact of Halogenated Compounds

Compound/ClassTypical Atmospheric LifetimeODPGWP (100-year)
CFC-1145 years1.04750
Halon-1301 (CF₃Br)65 years10.07140
HCFC-2212 years0.0551810
HFC-134a14 years01430
1-Bromopropane~14 days0.02 - 0.1Low
This compound (Estimated)Days to WeeksLowLow to Moderate

Note: ODP and GWP values are from various sources, including the US EPA and the Montreal Protocol. swep.frepa.gov The values for this compound are estimations based on its structure and comparison with similar compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-(2,2,2-trifluoroethoxy)propane, and what key reagents are involved?

The synthesis typically involves nucleophilic substitution reactions. For example, reacting 3-bromo-1,2-propanediol with trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl bromide) under basic conditions. Sodium hydride (NaH) or sodium methoxide (NaOMe) in polar solvents like methanol or ethanol are commonly used to deprotonate the hydroxyl group, facilitating the substitution . The reaction requires careful control of stoichiometry and temperature to avoid side reactions such as elimination.

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoroethoxy group and bromine positioning .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis .
  • Gas Chromatography (GC) : Purity assessment, often coupled with flame ionization detection (FID) .
  • Infrared Spectroscopy (IR) : Identification of functional groups like C-Br (≈ 550 cm1^{-1}) and C-O-C (≈ 1100 cm1^{-1}) .

Q. How should this compound be stored to maintain stability?

Storage at 0–6°C in amber glass vials under inert gas (e.g., argon) is recommended to prevent hydrolysis of the bromine moiety or degradation of the trifluoroethoxy group. Prolonged exposure to moisture or light should be avoided .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Byproduct formation (e.g., elimination products) can be mitigated by:

  • Using a weaker base (e.g., NaHCO3_3) to reduce elimination pathways.
  • Maintaining low temperatures (0–10°C) during the reaction .
  • Employing anhydrous solvents (e.g., dried THF or DMF) to suppress hydrolysis .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or inline IR spectroscopy .

Q. What computational methods are used to predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculations are employed to model transition states and activation energies. For example:

  • B3LYP/6-31G(d) basis sets to analyze nucleophilic attack trajectories on the bromine center.
  • Solvent effects (e.g., ethanol or DMSO) are incorporated using the Polarizable Continuum Model (PCM) . These studies help predict regioselectivity in reactions with nucleophiles like amines or thiols.

Q. What are the major degradation products of this compound under thermal stress, and how are they identified?

Thermal decomposition at >100°C produces:

  • 3-(2,2,2-Trifluoroethoxy)propene via elimination of HBr.
  • Trifluoroethanol from cleavage of the ether bond. Degradation products are identified using thermogravimetric analysis (TGA)-GC/MS or pyrolysis-GC/MS .

Q. How does isotopic labeling (e.g., 18F^{18}\text{F}18F) assist in mechanistic studies of trifluoroethoxy-containing compounds?

18F^{18}\text{F}-labeling of the trifluoroethoxy group enables tracking of reaction pathways. For example:

  • Radiosynthesis of intermediates like 1,2-epoxy-3-(2,2,2-trifluoroethoxy)propane allows real-time monitoring of substitution kinetics .
  • Positron Emission Tomography (PET) imaging can validate in vivo stability of labeled analogs .

Key Research Challenges

  • Regioselectivity in Substitution : Competing pathways (SN_\text{N}1 vs. SN_\text{N}2) require precise control of steric and electronic effects .
  • Fluorine-Induced Reactivity : The electron-withdrawing trifluoroethoxy group alters bromine’s leaving-group ability, complicating kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.